molecular formula C14H10Cl2FNO B5740377 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide

2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide

Cat. No. B5740377
M. Wt: 298.1 g/mol
InChI Key: SWWZDWWISHJUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide, also known as DCF, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound may reduce inflammation and pain. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of prostaglandins and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide in scientific research. One direction is to study its potential use in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects, and further studies could explore its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the mechanism of action of this compound and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide involves the reaction between 2-fluoroaniline and 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent. In biochemistry, this compound has been used to study the effects of oxidative stress on cellular function. In physiology, this compound has been used to study the effects of inflammation on organ function. This compound has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-10-6-5-9(7-11(10)16)8-14(19)18-13-4-2-1-3-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWZDWWISHJUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.